Tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a common structural motif in many biologically active molecules, and a tert-butyl ester group, which can influence its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst. The methoxy and methylbut-3-en-1-yl groups are then introduced through subsequent substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The tert-butyl ester group may enhance the compound’s stability and bioavailability, while the methoxy and methylbut-3-en-1-yl groups can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-1-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
tert-Butyl esters: Compounds with tert-butyl ester groups can exhibit similar stability and reactivity.
Methoxy-substituted compounds: These compounds may have comparable binding affinities and selectivities due to the presence of methoxy groups.
Uniqueness
(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H27NO3 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-7-11(2)13(18-6)12-9-8-10-16(12)14(17)19-15(3,4)5/h7,11-13H,1,8-10H2,2-6H3 |
InChI Key |
YENUXMRJCTVILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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